molecular formula C20H16ClFN2O2 B4505804 N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE

Cat. No.: B4505804
M. Wt: 370.8 g/mol
InChI Key: QVWUHJFLTNKEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C20H16ClFN2O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-4-fluorobenzyl)-2-phenoxy-N-2-pyridinylacetamide is 370.0884336 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Soluble Polyimides

Soluble polyimides derived from the polycondensation of aromatic diamine monomers, containing pyridine and fluorine, have been synthesized for potential applications in high-performance materials. These materials exhibit excellent solubility, good thermal stability, and are predominantly amorphous, suggesting their utility in advanced polymer applications (Shu-jiang Zhang et al., 2007).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides have been explored for their antiallergic properties. Among various synthesized compounds, specific acetamides demonstrated significant potency against allergic reactions, marking them as potential candidates for antiallergic drug development (Cecilia Menciu et al., 1999).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their potential in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. These compounds show good light harvesting efficiency and promising non-linear optical activity, alongside interactions with cyclooxygenase 1 (COX1), suggesting applications in both renewable energy and biomedical research (Y. Mary et al., 2020).

Imaging TSPO with PET

The synthesis of fluorinated analogues of TSPO ligands for positron emission tomography (PET) imaging demonstrates the importance of fluorinated compounds in neuropharmacological research. Such compounds provide valuable tools for studying neuroinflammation and the role of the TSPO 18 kDa in various neurological conditions (Annelaure Damont et al., 2011).

Electrosynthesis of Fluoroorganic Compounds

The electrosynthesis process, which involves the electrochemical oxidation of polymethylbenzenes to produce mono-fluorinated products and polyalkylbenzylacetamides, showcases the versatility and efficiency of introducing fluorine atoms into organic compounds. This method highlights the significance of fluorine in modifying the physical and chemical properties of organic molecules for various applications (A. Bensadat et al., 1980).

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c21-18-12-16(22)10-9-15(18)13-24(19-8-4-5-11-23-19)20(25)14-26-17-6-2-1-3-7-17/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUHJFLTNKEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.